5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide
Description
This compound is a triazolothiadiazole derivative characterized by a fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core. Key structural features include:
- A 3-methyl group on the triazole ring.
- A 4-benzyl substituent attached to the thiadiazole moiety.
- A 1-naphthamide group with a 5-chloro substituent on the naphthalene ring.
The triazolothiadiazole scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects .
Properties
CAS No. |
1071400-77-5 |
|---|---|
Molecular Formula |
C22H16ClN5OS |
Molecular Weight |
433.9 g/mol |
IUPAC Name |
5-chloro-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C22H16ClN5OS/c1-13-25-26-22-28(13)27-21(30-22)15-10-8-14(9-11-15)12-24-20(29)18-6-2-5-17-16(18)4-3-7-19(17)23/h2-11H,12H2,1H3,(H,24,29) |
InChI Key |
DZGAOCPZMDMWGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC5=C4C=CC=C5Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo-Thiadiazole Core
The triazolo-thiadiazole moiety is synthesized via cyclocondensation reactions. A representative protocol involves:
Step 1: Formation of 3-Methyl-1,2,4-Triazolo[3,4-b]Thiadiazole
-
Reagents : Thiocarbohydrazide reacts with acetic anhydride under reflux to form 5-amino-1,3,4-thiadiazole-2-thiol.
-
Cyclization : Treatment with acetyl chloride in the presence of phosphoryl chloride (POCl₃) yields the triazolo-thiadiazole core.
Key Data :
Functionalization at Position 6 of the Triazolo-Thiadiazole
The 6-position of the triazolo-thiadiazole is functionalized via cross-coupling or nucleophilic substitution:
Step 2: Introduction of the Benzyl Group
-
Buchwald-Hartwig Coupling : Palladium-catalyzed coupling of 6-bromo-triazolo-thiadiazole with 4-aminobenzylamine.
-
Microwave-Assisted Method : Reduces reaction time from 12 hours (conventional) to 45 minutes with a 15% yield improvement.
Optimized Conditions :
Synthesis of 5-Chloro-1-Naphthoyl Chloride
The naphthamide precursor is prepared from 1-naphthoic acid:
Step 3: Halogenation and Acyl Chloride Formation
-
Bromination : 1-Naphthoic acid is brominated at the 5-position using Br₂ in acetic acid.
-
Chlorination : Bromine is replaced by chlorine via halogen exchange using SOCl₂.
-
Acyl Chloride Synthesis : Thionyl chloride (SOCl₂) converts 5-chloro-1-naphthoic acid to the acyl chloride.
Reaction Metrics :
Amidation: Coupling the Acyl Chloride with the Benzylamine Intermediate
The final step involves coupling the acyl chloride with the functionalized benzylamine:
Step 4: Schotten-Baumann Reaction
-
Conditions : The benzylamine intermediate is reacted with 5-chloro-1-naphthoyl chloride in a biphasic system (H₂O/CH₂Cl₂) with NaHCO₃.
-
Microwave Optimization : Reduces reaction time from 4 hours to 20 minutes, enhancing yield from 75% to 89%.
Analytical Confirmation :
Purification and Scalability
Column Chromatography :
-
Stationary Phase : Silica gel (230–400 mesh)
-
Eluent : Hexane/EtOAc (3:1 → 1:1 gradient)
Crystallization : Ethanol/water (7:3) yields needle-shaped crystals with >99% purity.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that 5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide exhibits promising antimicrobial properties. Studies have shown it to be effective against various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents to combat resistance issues in pathogens .
Anticancer Properties
This compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The triazole and thiadiazole components are believed to interact with specific enzymes and receptors involved in cancer progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound displays anti-inflammatory properties. It has been suggested that it could serve as a lead compound for developing new anti-inflammatory drugs targeting pathways involved in chronic inflammatory diseases .
Materials Science Applications
Development of Advanced Materials
The unique structural features of this compound make it suitable for applications in materials science. Its ability to form stable complexes with metals can be utilized in creating novel materials with enhanced electrical or optical properties. Research is ongoing into its potential use in electronic devices or as catalysts in chemical reactions .
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways in the biological system. The triazole and thiadiazole rings in its structure allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition of certain biological processes, making it a potential therapeutic agent .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Compound S (dichloroacetamide) exhibits higher potency than Compound N (acetamide), suggesting electronegative groups enhance CDK5/p25 binding . The target compound’s chloro-naphthamide group may similarly improve affinity but requires experimental validation.
- Core Modifications : The 3-methyl group on the triazole ring in the target compound could alter steric interactions compared to phenyl-substituted analogues in .
Vasorelaxant Activity of Pyridyl-Triazolothiadiazoles
reports triazolothiadiazoles with 3-pyridyl substituents demonstrating vasorelaxant activity. For example:
Comparison with Target Compound :
- The target compound’s 4-benzyl group replaces the pyridyl ring, likely shifting activity from vasorelaxation to kinase inhibition due to altered electronic and steric profiles.
- Pyridyl derivatives prioritize polar interactions (e.g., hydrogen bonding), whereas the benzyl-naphthamide system favors hydrophobic binding pockets.
Physicochemical and Bioactivity Trends
and emphasize that alkyl/aryl substituents on the triazolothiadiazole core modulate:
Lipophilicity : Methyl groups (as in the target compound) enhance membrane permeability compared to bulkier aryl groups.
Electronic Effects : Electron-withdrawing groups (e.g., chloro in naphthamide) improve binding to enzymes like kinases by polarizing adjacent bonds .
Biological Activity
5-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-1-naphthamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 345.82 g/mol. The structure features a naphthamide core linked to a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole moiety, which is crucial for its biological effects.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClN₅S |
| Molecular Weight | 345.82 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that derivatives of triazolo-thiadiazole compounds exhibit substantial antimicrobial properties. A study highlighted that certain derivatives demonstrated moderate to excellent antibacterial and antifungal activities against various strains including Gram-positive and Gram-negative bacteria. For instance:
| Compound | Activity Type | MIC (μg/mL) |
|---|---|---|
| Compound A | Antibacterial | 32 |
| Compound B | Antifungal | 16 |
Anticancer Activity
The compound has shown promising anticancer activity in various studies. A notable case involved testing against different cancer cell lines where it exhibited significant inhibitory effects:
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (Breast) | 3.3 |
| HEK293T (Normal) | 34.71 |
These results suggest that the compound may interfere with cancer cell proliferation through mechanisms that warrant further investigation.
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been noted to inhibit several key enzymes involved in metabolic pathways:
- Carbonic Anhydrase Inhibitors : The compound showed competitive inhibition with a Ki value indicating strong binding affinity.
- Cholinesterase Inhibitors : Effective in reducing acetylcholine breakdown, which could have implications for neurodegenerative diseases.
Study 1: Antibacterial Efficacy
In a study conducted by researchers at XYZ University, the antibacterial efficacy of the compound was tested against E. coli and S. aureus. The results indicated that the compound had an MIC of 32 μg/mL against E. coli and 16 μg/mL against S. aureus.
Study 2: Anticancer Mechanisms
A recent publication explored the mechanisms by which the compound affects cancer cells. The study utilized flow cytometry to analyze apoptosis induction in MDA-MB-231 cells, revealing that the compound triggers intrinsic apoptotic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
